molecular formula C23H31FN4O3 B5014271 ethyl 1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate

ethyl 1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate

Cat. No. B5014271
M. Wt: 430.5 g/mol
InChI Key: VDMMKDULPYXMOZ-UHFFFAOYSA-N
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Description

The compound is an ester, as suggested by the “ethyl … carboxylate” portion of the name. It also contains a bipiperidine, a type of amine, and an oxadiazole, a type of heterocycle. The presence of fluorobenzyl indicates a benzene ring with a fluorine atom and a benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the fluorobenzyl group, and the formation of the bipiperidine ring. The final step would likely be the esterification to introduce the ethyl carboxylate group .


Molecular Structure Analysis

The molecular structure would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxadiazole ring might be able to participate in nucleophilic substitution reactions, and the ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, it would depend on the target molecule in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models before moving on to clinical trials in humans .

properties

IUPAC Name

ethyl 1-[1-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O3/c1-2-30-23(29)18-6-12-28(13-7-18)20-8-10-27(11-9-20)16-22-25-21(26-31-22)15-17-4-3-5-19(24)14-17/h3-5,14,18,20H,2,6-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMMKDULPYXMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CCN(CC2)CC3=NC(=NO3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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